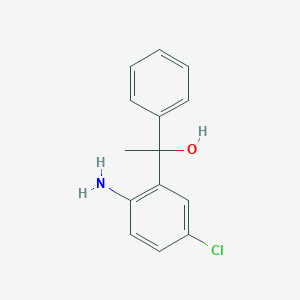

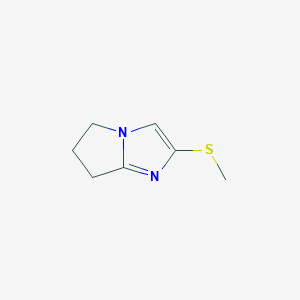

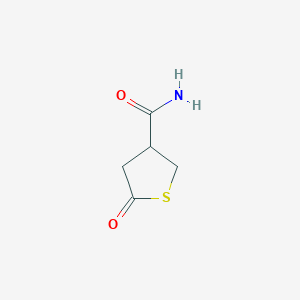

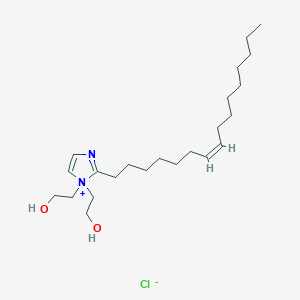

![molecular formula C23H32O3 B137788 [(8R,9S,13S,14S,17R)-3-羟基-13-甲基-6,7,8,9,11,12,14,15,16,17-十氢环戊并[a]菲-17-基]戊酸酯 CAS No. 182624-54-0](/img/structure/B137788.png)

[(8R,9S,13S,14S,17R)-3-羟基-13-甲基-6,7,8,9,11,12,14,15,16,17-十氢环戊并[a]菲-17-基]戊酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

[(8R,9S,13S,14S,17R)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate is a synthetic ester of 17alpha-Estradiol, a stereoisomer of the naturally occurring estrogen, 17beta-Estradiol. Unlike 17beta-Estradiol, 17alpha-Estradiol has a reduced affinity for estrogen receptors, making it a non-feminizing estrogen. This compound is primarily studied for its potential therapeutic benefits, including neuroprotection and anti-inflammatory properties .

科学研究应用

Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

Biology: Investigated for its neuroprotective effects and potential to reduce oxidative stress.

Medicine: Explored for its anti-inflammatory properties and potential to mitigate age-related diseases such as Alzheimer’s and Parkinson’s

作用机制

Target of Action

17alpha-Estradiol 17-Valerate, also known as [(8R,9S,13S,14S,17R)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate, primarily targets estrogen receptors . These receptors are found in various tissues, including the breast, uterus, ovaries, skin, prostate, bone, fat, and brain . The interaction with these receptors plays a crucial role in the compound’s mechanism of action .

Mode of Action

The compound binds to its targets, the estrogen receptors, and once bound, it enters the nucleus of the target cell . This binding regulates gene transcription and the formation of messenger RNA . The mRNA then interacts with ribosomes, producing specific proteins that express the effect of 17alpha-Estradiol 17-Valerate upon the target cell .

Biochemical Pathways

It is synthesized from the aromatization of epitestosterone, a natural optical isomer of testosterone, to 17alpha-estradiol by the enzyme cytochrome P450 aromatase . This compound has been hypothesized to be as effective as 17beta-estradiol in protecting against oxidative stress, amyloid toxicity, and neurodegenerative diseases such as Parkinson’s and Alzheimer’s .

Pharmacokinetics

When used for oral or intramuscular administration, 17alpha-Estradiol 17-Valerate is commonly synthesized as a pro-drug ester due to its low oral bioavailability on its own . The terminal half-lives for various estrogen products post oral or intravenous administration have been reported to range from 1-12 hours . One pharmacokinetic study of oral estradiol valerate administration in postmenopausal women revealed a terminal elimination half-life of 16.9 ± 6.0 h .

Result of Action

The compound has been found to reduce body mass and adiposity, likely through a reduction in calorie intake . It has also been found to extend lifespan in male mice . The physiological mechanisms underlying these effects remain unclear .

Action Environment

The action of 17alpha-Estradiol 17-Valerate can be influenced by various environmental factors. For instance, aging is associated with a chronic, low-grade inflammation, which leads to an accumulation of molecular and cellular damage . This chronic inflammatory process affects more male than female individuals and is also involved in early onset of age-related diseases . In addition, age-associated attenuation of sex hormones may also be responsible for triggering muscle weakness and atrophy, decreased functional performance, and changes in metabolic/energy homeostasis and lipid distribution .

生化分析

Biochemical Properties

17alpha-Estradiol 17-Valerate interacts with estrogen receptor alpha (ERα) and elicits similar genomic binding and transcriptional activation as 17 beta-estradiol . It suppresses inflammation through its effects on ERα and NFκB-p65 .

Cellular Effects

17alpha-Estradiol 17-Valerate has been shown to decrease lipopolysaccharide (LPS)-induced markers of inflammation Tnf-α and Il-6, and increase the anti-inflammatory markers Il-4 and IL-6 receptor (Il-6ra) in embryonic fibroblast cells . It also influences spatial memory and hippocampal-dependent synaptic plasticity .

Molecular Mechanism

The molecular mechanism of action of 17alpha-Estradiol 17-Valerate involves binding to estrogen receptors with similar binding affinities as 17 beta-estradiol . It transactivates an estrogen-responsive reporter gene . Unlike 17 beta-estradiol, 17alpha-Estradiol 17-Valerate does not bind α-fetoprotein or SHBG, the estrogen-binding plasma proteins of the developing rodent and primate, respectively .

Temporal Effects in Laboratory Settings

It has been found to elicit rapid and sustained activation of the MAPK/ERK and phosphatidylinositol 3-kinase-Akt signaling pathways .

Metabolic Pathways

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of [(8R,9S,13S,14S,17R)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate typically involves the esterification of 17alpha-Estradiol with valeric acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.

Industrial Production Methods: In an industrial setting, the production of [(8R,9S,13S,14S,17R)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate follows similar principles but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions: [(8R,9S,13S,14S,17R)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 17alpha-Estradiol and valeric acid.

Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.

Reduction: Reduction reactions are less common for this compound due to the stability of the ester bond.

Common Reagents and Conditions:

Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

Oxidation: Potential oxidizing agents include potassium permanganate or chromium trioxide, although specific studies on [(8R,9S,13S,14S,17R)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate are limited.

Major Products Formed:

Hydrolysis: 17alpha-Estradiol and valeric acid.

Oxidation: Products depend on the specific oxidizing agent used and the reaction conditions.

相似化合物的比较

17beta-Estradiol: The naturally occurring estrogen with potent estrogenic properties.

Estrone: Another naturally occurring estrogen with different receptor affinities and biological effects.

Estriol: A weaker estrogen compared to 17beta-Estradiol and estrone.

Uniqueness of [(8R,9S,13S,14S,17R)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate:

Non-feminizing: Unlike 17beta-Estradiol, [(8R,9S,13S,14S,17R)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate does not induce feminizing effects, making it suitable for therapeutic applications in both males and females.

Neuroprotective and Anti-inflammatory: Exhibits unique neuroprotective and anti-inflammatory properties, making it a promising candidate for treating neurodegenerative and inflammatory diseases .

属性

CAS 编号 |

182624-54-0 |

|---|---|

分子式 |

C23H32O3 |

分子量 |

356.5 g/mol |

IUPAC 名称 |

[(13S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate |

InChI |

InChI=1S/C23H32O3/c1-3-4-5-22(25)26-21-11-10-20-19-8-6-15-14-16(24)7-9-17(15)18(19)12-13-23(20,21)2/h7,9,14,18-21,24H,3-6,8,10-13H2,1-2H3/t18?,19?,20?,21?,23-/m0/s1 |

InChI 键 |

RSEPBGGWRJCQGY-LUKFGJPWSA-N |

SMILES |

CCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C |

手性 SMILES |

CCCCC(=O)OC1CCC2[C@@]1(CCC3C2CCC4=C3C=CC(=C4)O)C |

规范 SMILES |

CCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C |

同义词 |

(17α)-Estra-1,3,5(10)-triene-3,17-diol 17-Pentanoate; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。